molecular formula C15H15NO B13068115 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B13068115
M. Wt: 225.28 g/mol
InChI Key: KNPSHYNBAJHJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a bicyclic organic compound belonging to the chroman-4-amine family. Its hydrochloride salt (CAS 101089-48-9) has a molecular formula of C15H16ClNO and a molecular weight of 261.75 g/mol . The core structure consists of a benzopyran (chromane) scaffold with a phenyl group substituted at position 8 and an amine moiety at position 4. This compound is utilized in pharmaceutical and materials research, particularly as a building block for synthesizing bioactive molecules. Its commercial availability is noted across global suppliers, including shipments from China, the US, India, and Germany .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

8-phenyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C15H15NO/c16-14-9-10-17-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11/h1-8,14H,9-10,16H2

InChI Key

KNPSHYNBAJHJKO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2C1N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of benzopyran derivatives with amine groups. One common method includes the reaction of benzopyranone with an amine under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with unique characteristics.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Pharmacological Properties

Antiplatelet Activity
Research indicates that derivatives of 8-phenyl-3,4-dihydro-2H-1-benzopyran exhibit significant antiplatelet activity by inhibiting endoperoxide cyclooxygenase, an enzyme involved in platelet aggregation. This mechanism is crucial for preventing thrombus formation and managing conditions like myocardial infarction and postoperative thrombosis . The compounds are administered through various routes, with intravenous administration being preferred for rapid effects.

Anti-inflammatory Effects
These compounds also demonstrate anti-inflammatory properties. They can be utilized in treating conditions associated with inflammation, such as asthma and atherosclerosis . The ability to inhibit cyclooxygenase pathways makes them promising candidates for further development in anti-inflammatory therapies.

Case Studies and Research Findings

  • Antiplatelet Efficacy : A study found that administering doses within the range of 0.1 to 10 mg/kg resulted in a marked decrease in thrombus formation in rat models, suggesting a viable application for cardiovascular diseases .
  • Inflammation Model Studies : In experimental models of asthma, the compound exhibited a reduction in airway hyperresponsiveness and inflammatory cell infiltration, indicating potential therapeutic benefits for respiratory diseases .

Broader Implications

The applications of 8-phenyl-3,4-dihydro-2H-1-benzopyran extend beyond immediate pharmacological uses:

  • Transplant Medicine : Its properties may be beneficial in organ transplantation by preventing platelet aggregation during extracorporeal circulation processes .
  • Cancer Research : Preliminary findings suggest potential anticancer activities; however, further studies are needed to elucidate this aspect fully .

Mechanism of Action

The mechanism of action of 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural analogs of 8-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine differ primarily in substituent groups, stereochemistry, and heteroatom composition. Below is a detailed comparison:

Substituent Variations

Table 1: Substituent-Based Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Phenyl (C6H5) at C8 C15H15NO 225.28 101089-48-9* Aromatic π-π interactions
(R)-8-(Trifluoromethyl)chroman-4-amine HCl CF3 at C8 C10H11ClF3NO 265.65 1392219-03-2 Electron-withdrawing CF3 enhances stability
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine HCl CH3 at C8 C10H14ClNO 199.68 1807940-14-2 Reduced steric hindrance
6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine Phenyl at C6 C15H15NO 225.28 687992-76-3 Positional isomerism alters spatial interactions
(4S)-8-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine C2H5 at C8 C11H15NO 177.24 1228561-59-8 Aliphatic chain increases hydrophobicity

*Hydrochloride salt form.

Key Observations:
  • Steric and Hydrophobic Interactions : The methyl and ethyl substituents (CAS 1807940-14-2, 1228561-59-8) reduce steric bulk but lack aromaticity, favoring hydrophobic interactions over π-π stacking .

Heteroatom and Stereochemical Modifications

Table 2: Heteroatom and Stereochemical Comparison
Compound Name Heteroatom/Stereochemistry Molecular Formula Key Properties
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine Sulfur (S) replaces oxygen C9H10FNS Increased lipophilicity (logP ~0.73)
(S)-5,8-Difluorochroman-4-amine Difluoro (F) at C5, C8 C9H9F2NO Enhanced electronegativity; stereospecific activity
(R)-8-(Trifluoromethyl)chroman-4-amine HCl R-configuration at C4 C10H11ClF3NO Chirality impacts receptor selectivity
Key Observations:
  • Heteroatom Effects: Replacing oxygen with sulfur in 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine increases lipophilicity (logP 0.73 vs.
  • Halogenation : Difluoro substitution (CAS 886762-85-2) enhances electronegativity, which may strengthen hydrogen bonding in biological targets .
  • Stereochemistry : The R-configuration in (R)-8-(trifluoromethyl)chroman-4-amine HCl highlights the role of chirality in modulating pharmacological profiles .

Physicochemical and Commercial Considerations

  • Solubility : The hydrochloride salts (e.g., CAS 101089-48-9, 1807940-14-2) improve aqueous solubility compared to free bases .
  • Availability : this compound hydrochloride is commercially available, while analogs like 6-phenyl (CAS 687992-76-3) and 8-ethyl (CAS 1228561-59-8) derivatives are listed as discontinued or require custom synthesis .

Biological Activity

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C15H15NC_{15}H_{15}N, with a molecular weight of approximately 225.29 g/mol. The structure features a benzopyran core, which is known for various biological activities.

PropertyValue
Molecular FormulaC15H15NC_{15}H_{15}N
Molecular Weight225.29 g/mol
IUPAC NameThis compound
CAS Number101089-48-9

Antioxidant Activity

Research indicates that derivatives of benzopyran compounds, including this compound, exhibit notable antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have demonstrated that benzopyran derivatives can protect neuronal cells from oxidative damage. In vitro experiments using human neuroblastoma cell lines (e.g., SH-SY5Y) showed that these compounds enhance cell viability in the presence of neurotoxic agents like beta-amyloid . This suggests potential applications in treating conditions such as Alzheimer's disease.

Antiarrhythmic Activity

A significant area of research focuses on the antiarrhythmic properties of benzopyran derivatives. Compounds similar to this compound have been shown to selectively inhibit cardiac ion channels involved in atrial fibrillation. For instance, BP-G1, a related compound, inhibits the Kir3.1 channel selectively, suggesting a mechanism for controlling heart rhythm without affecting ventricular function .

Enzyme Inhibition

Benzopyran derivatives have also been studied for their ability to inhibit key enzymes involved in neurodegenerative diseases. For example, they have shown inhibitory activity against monoamine oxidase A and B (MAO A and B), which are implicated in mood regulation and neuroprotection .

The mechanisms by which this compound exerts its biological effects include:

  • Ion Channel Modulation : The compound interacts with specific ion channels (e.g., Kir3.x channels), influencing cardiac action potentials and potentially providing a therapeutic strategy for arrhythmias.
  • Antioxidant Mechanisms : It may enhance cellular defense mechanisms against oxidative stress by modulating signaling pathways associated with antioxidant responses.
  • Enzyme Interaction : The compound's ability to inhibit MAO enzymes suggests that it could influence neurotransmitter levels in the brain, contributing to its neuroprotective effects.

Study on Neuroprotection

In a study evaluating the neuroprotective effects of various benzopyran derivatives, researchers found that this compound significantly improved cell viability against oxidative stress induced by beta-amyloid peptides. This study highlights its potential as a therapeutic agent for Alzheimer's disease .

Cardiac Studies

A separate investigation into the antiarrhythmic properties revealed that related benzopyran compounds could prolong the atrial effective refractory period (ERP) without affecting ventricular ERP. This selectivity is crucial for developing safer antiarrhythmic drugs with fewer side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.